O-Desmethyl Tramadol Hydrochloride (M1) is a major active metabolite of the synthetic opioid analgesic, Tramadol Hydrochloride. [, , , , , , ] It plays a significant role in Tramadol's analgesic effects, demonstrating a higher affinity for μ-opioid receptors compared to the parent compound. [, , , , ] This characteristic makes M1 a crucial subject in research related to pain management and opioid pharmacology.
O-Desmethyl Tramadol Hydrochloride is a significant metabolite of the analgesic drug tramadol. It is recognized for its enhanced potency as a μ-opioid receptor agonist compared to its parent compound. This metabolite plays a crucial role in the pharmacological effects of tramadol, contributing to its analgesic properties.
O-Desmethyl Tramadol Hydrochloride is classified under the category of opioid analgesics. It is derived from tramadol, which is a synthetic opioid used primarily for pain relief. The compound is synthesized through metabolic processes in the human body, primarily in the liver, where tramadol is converted into O-desmethyl tramadol and N-desmethyl tramadol.
The synthesis of O-Desmethyl Tramadol Hydrochloride can be achieved through various chemical methodologies. One common approach involves the demethylation of tramadol using specific reagents under controlled conditions. For instance, O-desmethyl tramadol can be synthesized by treating tramadol with n-butyllithium in anhydrous tetrahydrofuran (THF) to yield O-demethylated products with high yields .
The synthesis process typically includes:
The synthesis methods reported yield varying degrees of purity and yield percentages, with some studies achieving over 85% purity through careful purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
O-Desmethyl Tramadol Hydrochloride has a complex molecular structure characterized by the following features:
The structural analysis can be confirmed using various spectroscopic techniques:
O-Desmethyl Tramadol Hydrochloride participates in several chemical reactions, primarily involving further modifications to enhance its pharmacological properties or to synthesize related compounds. Key reactions include:
These reactions are critical for understanding the metabolism of tramadol and its derivatives in biological systems.
O-Desmethyl Tramadol Hydrochloride exerts its analgesic effects primarily through its action on opioid receptors, specifically the μ-opioid receptors. The mechanism involves:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to determine concentrations of O-desmethyl tramadol in biological samples, confirming its presence post-administration of tramadol .
O-Desmethyl Tramadol Hydrochloride has several scientific uses:
O-Desmethyl Tramadol Hydrochloride (ODT HCl), chemically designated as 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol hydrochloride, has a molecular formula of C₁₅H₂₄ClNO₂ and a molecular weight of 285.81 g/mol [1] [8]. This metabolite retains tramadol’s core cyclohexanol-phenol structure but lacks the O-methyl group on its phenolic moiety due to hepatic demethylation (Fig. 1). ODT HCl possesses two chiral centers, generating four stereoisomers. The (1R,2R) configuration (also termed (+) enantiomer) demonstrates the highest μ-opioid receptor affinity and analgesic potency, while the (1S,2S) enantiomer contributes primarily to norepinephrine reuptake inhibition [6] [8]. Stereochemical purity significantly influences pharmacological activity, as evidenced by enantioselective metabolism and receptor binding [6].
Table 1: Structural and Stereochemical Properties of ODT HCl
Property | Value/Description |
---|---|
IUPAC Name | 3-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol hydrochloride |
Molecular Formula | C₁₅H₂₄ClNO₂ |
Molecular Weight | 285.81 g/mol |
Chiral Centers | Two (C1 and C2 of cyclohexanol ring) |
Key Stereoisomer | (1R,2R)-enantiomer (highest μ-opioid affinity) |
Canonical SMILES | CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |
ODT HCl exerts potent analgesia primarily through full agonism at the μ-opioid receptor (MOR). Unlike tramadol (a weak MOR agonist), ODT HCl binds MOR with ~200-fold higher affinity (Ki = 3.4 nM vs. tramadol’s Ki = 2.4 μM) [1] [5] [7]. Crucially, ODT HCl exhibits G-protein biased signaling: it potently activates Gi/o protein cascades (inhibiting adenylate cyclase and reducing cAMP) but demonstrates minimal β-arrestin-2 recruitment [3] [10]. This bias is mechanistically significant because:
Table 2: Signaling Bias of ODT HCl at the Human μ-Opioid Receptor
Signaling Pathway | ODT HCl Efficacy | Morphine Efficacy | Fentanyl Efficacy |
---|---|---|---|
G-protein Activation | Full agonist (Emax = 52%) | Full agonist | Full agonist |
β-arrestin-2 Recruitment | Minimal (<20% of DAMGO*) | Moderate | High |
DAMGO = reference peptide agonist; Data adapted from [3] [10].
While ODT HCl is highly selective for MOR, it exhibits weaker interactions with δ-opioid (DOR) and κ-opioid (KOR) receptors:
ODT HCl’s pharmacology extends beyond opioid pathways:1. Norepinephrine Reuptake Inhibition (NRI):- The (-)-enantiomer of ODT HCl inhibits norepinephrine transporters (NET, SLC6A2) with Ki ≈ 0.43–1.08 μM [1] [6].- NRI amplifies descending inhibitory pain pathways in the spinal cord.2. Serotonin Receptor Antagonism:- ODT HCl acts as a competitive antagonist at 5-HT2C receptors (Ki in pharmacologically relevant range) [1].- 5-HT2C blockade increases dopamine/norepinephrine release in cortical and limbic regions, potentially contributing to tramadol’s antidepressant effects [1].Notably, ODT HCl lacks significant serotonin reuptake inhibition (SERT affinity >10 μM), distinguishing it from tramadol’s parent compound [8].
Table 3: Monoaminergic Targets of ODT HCl Enantiomers
Target | (+)-ODT HCl Activity | (-)-ODT HCl Activity |
---|---|---|
NET (Norepinephrine Transporter) | Weak inhibition | Potent inhibition (Ki ~0.43–1.08 μM) |
SERT (Serotonin Transporter) | Negligible | Negligible |
5-HT2C Receptor | Competitive antagonist | Competitive antagonist |
As the active metabolite of tramadol, ODT HCl’s pharmacokinetics are inherently linked to tramadol metabolism:
Table 4: Pharmacokinetic Parameters of ODT HCl
Parameter | Value | Notes |
---|---|---|
Formation Enzyme | CYP2D6 (primary), CYP3A4 (minor) | Polymorphic CYP2D6 affects plasma levels |
Half-life | 6–8 hours | Independent of tramadol administration |
Primary Elimination | Glucuronidation (UGT2B7/UGT1A8) | Stereoselective: (-)-enantiomer favored |
Active Metabolite | N,O-didesmethyltramadol (M5) | Formed via CYP3A4/CYP2B6 |
Renal Excretion | ~24% of tramadol dose as ODT glucuronide | Enantiomeric ratio favors (-)-ODT [7] |
ODT HCl is central to tramadol’s multi-mechanistic analgesia, working synergistically with unmetabolized tramadol:1. Opioid Component:- (+)-ODT HCl provides potent MOR agonism (~10× stronger than morphine in in vitro assays) [5] [7].2. Monoaminergic Component:- (-)-Tramadol inhibits norepinephrine reuptake.- (+)-Tramadol inhibits serotonin reuptake [6] [8].3. Synergy:- MOR activation (by ODT HCl) and monoamine reuptake inhibition (by tramadol) reduce pain signaling in spinal and supraspinal pathways [6].- NRI potentiates opioid analgesia by enhancing descending inhibitory pathways [8].CYP2D6 polymorphisms critically modulate this synergy: Poor metabolizers generate less ODT HCl, diminishing opioid-mediated effects but retaining monoamine actions [1] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: